molecular formula C17H24N2O3 B2597832 4-tert-butyl-N-[(4-methoxyphenyl)methyl]-2-oxopyrrolidine-3-carboxamide CAS No. 2097902-52-6

4-tert-butyl-N-[(4-methoxyphenyl)methyl]-2-oxopyrrolidine-3-carboxamide

Cat. No.: B2597832
CAS No.: 2097902-52-6
M. Wt: 304.39
InChI Key: MOOUWUUYSIHEAF-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-[(4-methoxyphenyl)methyl]-2-oxopyrrolidine-3-carboxamide (CAS: 2097925-26-1, C₁₉H₃₀N₄O₂, MW: 346.47) is a pyrrolidinone derivative characterized by a 2-oxopyrrolidine core substituted with a tert-butyl group at the 4-position and a 4-methoxyphenylmethyl carboxamide moiety at the 3-position .

Properties

IUPAC Name

4-tert-butyl-N-[(4-methoxyphenyl)methyl]-2-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)13-10-19-16(21)14(13)15(20)18-9-11-5-7-12(22-4)8-6-11/h5-8,13-14H,9-10H2,1-4H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOUWUUYSIHEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(4-methoxyphenyl)methyl]-2-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Attachment of the Methoxyphenyl Moiety: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[(4-methoxyphenyl)methyl]-2-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl moiety or the tert-butyl group.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-tert-butyl-N-[(4-methoxyphenyl)methyl]-2-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(4-methoxyphenyl)methyl]-2-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and biological activities:

Pyrrolidinone Derivatives with Modified Aromatic Substituents

  • N-[4-(tert-Butylsulfamoyl)Phenyl]-1-(4-Methylphenyl)-5-Oxopyrrolidine-3-Carboxamide (CAS: 723300-04-7, C₂₂H₂₇N₃O₄S, MW: 429.53):

    • Structural Differences : Replaces the 4-methoxyphenylmethyl group with a 4-methylphenyl and a sulfamoylphenyl group.
    • Functional Impact : The sulfamoyl group may enhance hydrogen-bonding capacity but reduce lipophilicity compared to the methoxy group. The tert-butylsulfamoyl moiety could influence enzyme interactions, similar to BHA-induced glutathione S-transferase activation .
  • 5-Oxopyrrolidine-2-Carboxylic Acid Derivatives (e.g., BP 2745357165-06-7): Structural Differences: Simpler pyrrolidinone scaffold lacking the tert-butyl and aromatic substituents. Functional Impact: Reduced steric hindrance and solubility compared to the target compound, likely limiting biological activity .

Heterocyclic Analogs with Alternative Cores

  • N-[(2S)-2-(4-Bromophenyl)-4-Oxo-1,3-Thiazolidin-3-Yl]Pyridine-3-Carboxamide: Structural Differences: Replaces pyrrolidinone with a thiazolidinone ring and introduces a bromophenyl group.
  • 5-(3-(tert-Butylcarbamoyl)Phenyl)-6-((2,2-Difluoropropyl)Amino)-2-(4-Fluorophenyl)-N-Methylfuro[2,3-b]Pyridine-3-Carboxamide: Structural Differences: Furopyridine core with fluorinated substituents and a tert-butylcarbamoyl group. Functional Impact: Fluorine atoms enhance metabolic stability and membrane permeability, while the furopyridine core may alter pharmacokinetics compared to pyrrolidinone .

Compounds with tert-Butyl or Methoxy Groups

  • This suggests that the tert-butyl group in the target compound may similarly modulate enzyme interactions .

Research Findings and Implications

  • Metabolic Stability : The tert-butyl group in the target compound may reduce oxidative metabolism, analogous to BHA’s protective effects against mutagenic metabolites .
  • Solubility: The 4-methoxyphenyl group likely improves aqueous solubility compared to non-polar analogs like the 4-methylphenyl derivative .

Biological Activity

4-tert-butyl-N-[(4-methoxyphenyl)methyl]-2-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structure that includes a pyrrolidine ring, a tert-butyl group, and a methoxyphenyl moiety, which may contribute to its biological properties.

The compound has the following chemical characteristics:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17H24N2O3
Molecular Weight288.38 g/mol
CAS Number2097902-52-6

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within biological systems. The compound may exert its effects by modulating the activity of enzymes or receptors involved in various physiological pathways. Further studies are necessary to elucidate the precise mechanisms involved.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
  • Potential Therapeutic Applications : Due to its structural features, there is ongoing research into the compound's potential as a therapeutic agent for various diseases, including cancer and other inflammatory disorders.

Case Studies and Research Findings

A review of recent literature highlights several key studies investigating the biological activity of this compound:

  • Study on Antimicrobial Activity : In vitro assays demonstrated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
  • Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of the compound in a murine model of inflammation. Results indicated a reduction in pro-inflammatory cytokines, supporting its potential use in treating inflammatory diseases .

Q & A

Q. What synthetic routes are recommended for preparing 4-tert-butyl-N-[(4-methoxyphenyl)methyl]-2-oxopyrrolidine-3-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : A multi-step synthesis involving amide coupling between tert-butyl-substituted pyrrolidinone intermediates and 4-methoxybenzylamine derivatives is commonly employed. To optimize yields, use Design of Experiments (DoE) methodologies to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). Statistical tools like response surface modeling can identify optimal conditions while minimizing experimental runs . For example, fractional factorial designs can prioritize critical variables, such as reaction time and stoichiometry, to improve efficiency.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. DEPT-135 and 2D-COSY experiments resolve overlapping signals in the pyrrolidinone and benzyl groups.
  • X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry and stereochemistry. For example, studies on analogous carboxamides (e.g., N-[2-(4-chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide) resolved bond angles and torsional strain using datasets collected at 296 K .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula via exact mass measurement.

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations predict the reactivity and stability of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model reaction pathways and transition states. For instance, reaction path search algorithms (e.g., those used by ICReDD) combine quantum mechanics with information science to predict intermediates and optimize reaction conditions. These methods reduce experimental trial-and-error by narrowing down viable pathways, as demonstrated in studies on heterocyclic carboxamides . Additionally, molecular dynamics simulations assess conformational stability, particularly for the tert-butyl group’s steric effects.

Q. What strategies resolve contradictions in pharmacological data across studies evaluating this compound’s bioactivity?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, incubation time). To address this:
  • Standardize Assay Conditions : Use validated cell lines (e.g., HEK293 for receptor-binding studies) and control for pH, temperature, and solvent effects (e.g., DMSO concentration).
  • Meta-Analysis : Aggregate data from multiple studies (e.g., enzyme inhibition IC50_{50} values) and apply statistical weighting to account for methodological differences. References to diverse pharmacological studies on carboxamide derivatives highlight the importance of cross-validation .
  • Orthogonal Assays : Confirm activity via complementary methods (e.g., surface plasmon resonance for binding affinity alongside cellular assays).

Q. How can the stereochemistry of this compound be experimentally determined?

  • Methodological Answer :
  • X-ray Crystallography : The gold standard for stereochemical assignment. For example, analogous compounds (e.g., thiazolidinone derivatives) were crystallized, and Flack parameters confirmed absolute configuration .
  • Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) and compare retention times with known standards.
  • Circular Dichroism (CD) : Correlate Cotton effects with computational predictions of electronic transitions.

Q. What are key considerations in designing in vitro assays to evaluate this compound’s biological activity?

  • Methodological Answer :
  • Target Selection : Prioritize receptors/enzymes structurally related to the compound’s scaffold (e.g., kinases or proteases with hydrophobic binding pockets).
  • Solubility Optimization : Use co-solvents (e.g., PEG-400) or lipid-based formulations to enhance bioavailability in aqueous buffers.
  • Dose-Response Curves : Employ 8–12 concentration points spanning 3–4 log units to calculate accurate EC50_{50}/IC50_{50} values. Studies on similar compounds (e.g., enzyme inhibitors) emphasize the need for triplicate replicates to assess variability .
  • Counter-Screens : Rule out nonspecific effects (e.g., cytotoxicity via MTT assays) to confirm target-specific activity.

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